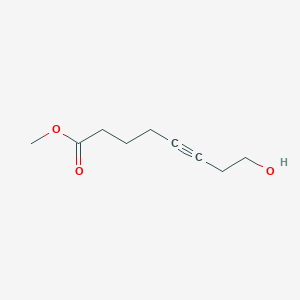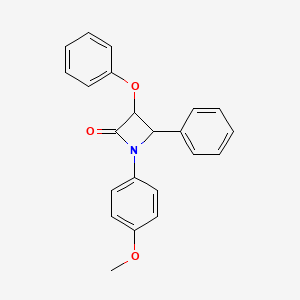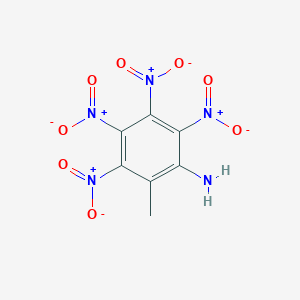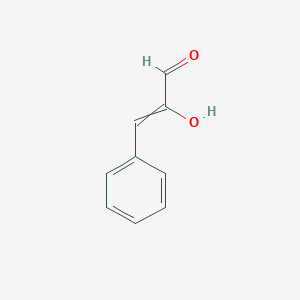
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methyl group at the 5th position and a phenylethenyl group at the 2nd position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the phenylethenyl group is reacted with a halogenated benzothiophene under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Nitro-substituted benzothiophenes.
Applications De Recherche Scientifique
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It can be utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the methyl group at the 5th position.
5-Methyl-1-benzothiophene: Lacks the phenylethenyl group at the 2nd position.
2-Phenylethyl-1-benzothiophene: The phenylethenyl group is reduced to a phenylethyl group.
Uniqueness
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of both the methyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents can enhance its stability, solubility, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
84258-73-1 |
|---|---|
Formule moléculaire |
C17H14S |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
5-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-7-10-17-15(11-13)12-16(18-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
MGLSJOCNBDEJRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


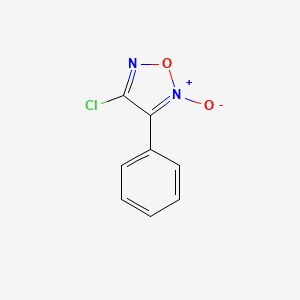
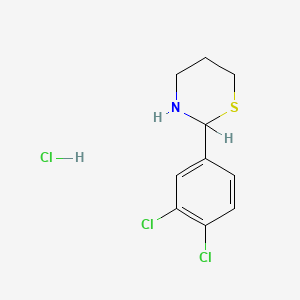
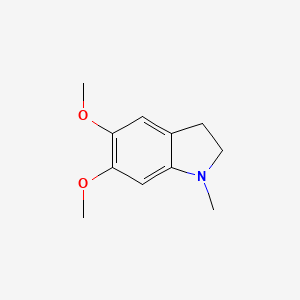
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)

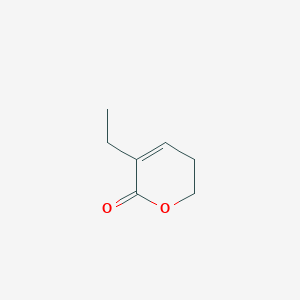
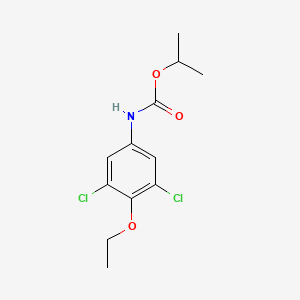
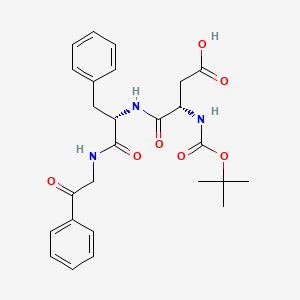
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
